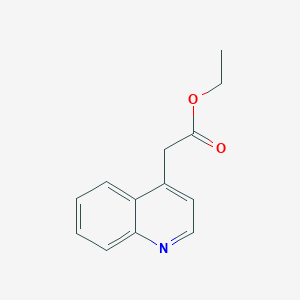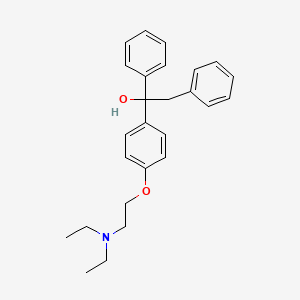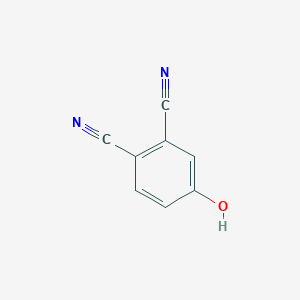
4-Hydroxyphthalonitrile
Vue d'ensemble
Description
It is characterized by the presence of two cyano groups (-CN) and a hydroxyl group (-OH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxyphthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3,4-dichlorophenol with cyanide ions. The reaction typically requires a strong base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphthalonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxyphthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of phthalocyanines, which are important in dye and pigment industries.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 4-Hydroxyphthalonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diaminophenol: Contains amino groups (-NH2) instead of cyano groups, leading to different reactivity and applications.
3,4-Dihydroxyphenol: Contains two hydroxyl groups, making it more prone to oxidation and less reactive in nucleophilic substitution reactions.
Uniqueness of 4-Hydroxyphthalonitrile
This compound is unique due to the presence of both cyano and hydroxyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propriétés
IUPAC Name |
4-hydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVOPKROFUTOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397689 | |
| Record name | 3,4-Dicyanophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30757-50-7 | |
| Record name | 3,4-Dicyanophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxybenzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Hydroxyphthalonitrile so useful in phthalocyanine synthesis?
A: this compound possesses two key functional groups: a phenol and two nitriles. The nitrile groups are essential for the formation of the phthalocyanine macrocycle through a template condensation reaction [, ]. The phenolic hydroxyl group offers a site for further functionalization, allowing for the introduction of various substituents onto the phthalocyanine core. This is crucial for tailoring the properties of the resulting phthalocyanines for specific applications.
Q2: Can you provide examples of how this compound is modified for phthalocyanine synthesis?
A: Certainly. Researchers have successfully utilized this compound to create glycosylated phthalocyanines. This involves reacting 4-nitrophthalonitrile with protected sugars (glycoses) or their thio-analogs to form dicyanophenyl glycosides. These glycosylated precursors are then deprotected and used in the phthalocyanine synthesis [, ]. Another example is the reaction with 2-(tosyloxy)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, ultimately leading to phthalocyanines with sugar moieties attached via a linker [].
Q3: Besides phthalocyanines, are there other applications of this compound?
A: Yes, this compound serves as a starting material for synthesizing various aromatic nitriles with high thermal stability, potentially useful in high-temperature applications []. One study investigated the synthesis of phosphonitrile-core-bearing aromatic nitriles using this compound as a precursor [].
Q4: What are the typical reactions this compound undergoes?
A: this compound is susceptible to electrophilic aromatic substitution reactions. Research demonstrates that it undergoes nitration, bromination, and iodination reactions under specific conditions []. For example, it reacts with iodine to yield 4-hydroxy-5-iodophthalonitrile and 4-hydroxy-3,5-diiodophthalonitrile [].
Q5: Are there any known challenges or side reactions associated with this compound?
A: One study revealed that reacting 4-nitrophthalonitrile (a precursor to this compound) with carbonate, nitrite, or fluoride salts at elevated temperatures can lead to the formation of 4,4′-oxybis(phthalonitrile) as a byproduct, alongside the desired this compound []. The ratio of these products depends on the specific reaction conditions [], highlighting the importance of careful control during synthesis.
Q6: Has this compound been studied in supramolecular chemistry?
A: Yes, a recent study explored the use of a nor-seco-cucurbit[10]uril-based supramolecular assembly for sensing this compound []. This highlights the potential for developing novel sensors based on the interactions of this compound with specifically designed macrocyclic molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


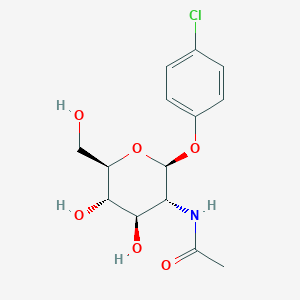
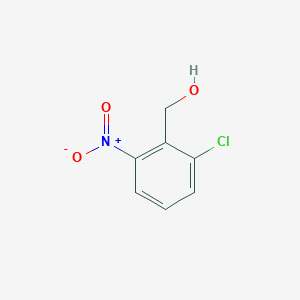
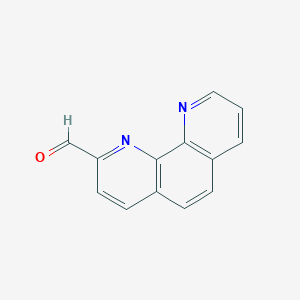

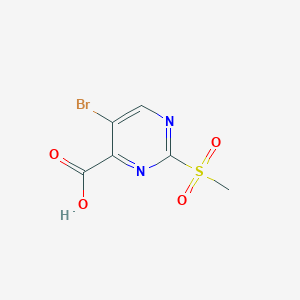
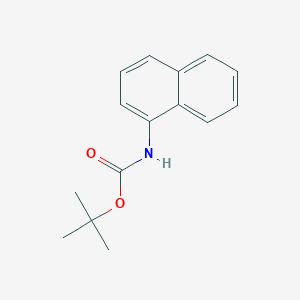
![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)

![5-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1587661.png)
